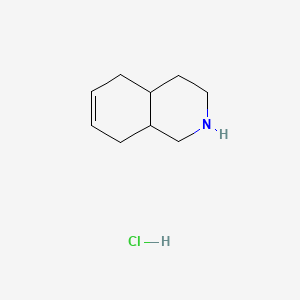
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride typically involves the hydrogenation of isoquinoline derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl isoquinoline derivatives.
Applications De Recherche Scientifique
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride involves its interaction with various molecular targets. It can act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters. The compound may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with fewer hydrogenated rings.
Isoquinoline: The parent compound with an aromatic ring structure.
1,2,3,4,4a,5,8,8a-Octahydronaphthalene: A structurally similar compound with different functional groups.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride is unique due to its specific hydrogenation pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H16ClN |
|---|---|
Poids moléculaire |
173.68 g/mol |
Nom IUPAC |
1,2,3,4,4a,5,8,8a-octahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-2,8-10H,3-7H2;1H |
Clé InChI |
NDEPCMMJOLLJEV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2C1CC=CC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


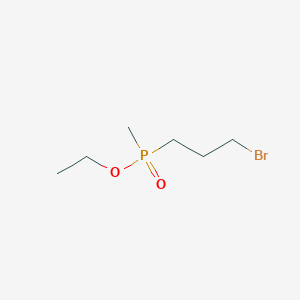

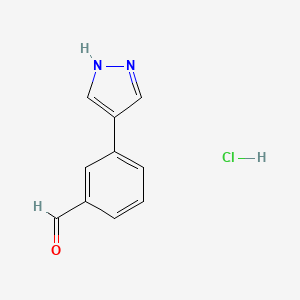
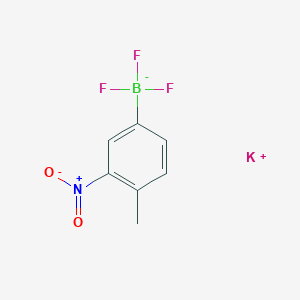

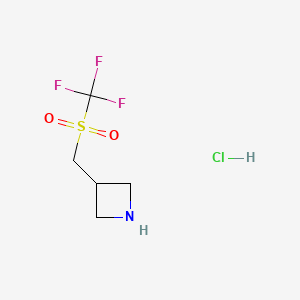





![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)


